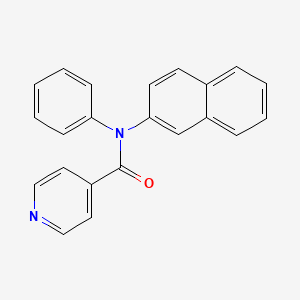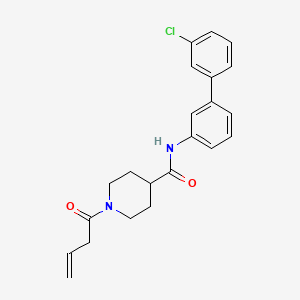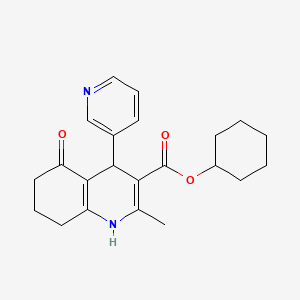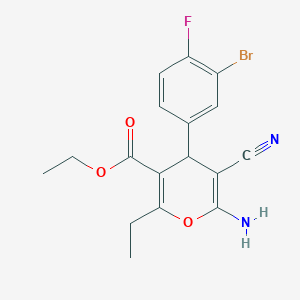![molecular formula C15H16N2O2 B5143787 N-[(4-methoxyphenyl)(phenyl)methyl]urea](/img/structure/B5143787.png)
N-[(4-methoxyphenyl)(phenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxyphenyl)(phenyl)methyl]urea, also known as MPMU, is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of N-[(4-methoxyphenyl)(phenyl)methyl]urea is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, neurodegeneration, and inflammation. N-[(4-methoxyphenyl)(phenyl)methyl]urea has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. In addition, N-[(4-methoxyphenyl)(phenyl)methyl]urea has been reported to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[(4-methoxyphenyl)(phenyl)methyl]urea has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death, in cancer cells. In addition, N-[(4-methoxyphenyl)(phenyl)methyl]urea has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, N-[(4-methoxyphenyl)(phenyl)methyl]urea has been reported to reduce inflammation and pain in animal models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[(4-methoxyphenyl)(phenyl)methyl]urea is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. In addition, N-[(4-methoxyphenyl)(phenyl)methyl]urea has shown promising results in the treatment of neurodegenerative disorders, making it a potential candidate for the development of new drugs for these diseases. However, one of the limitations of N-[(4-methoxyphenyl)(phenyl)methyl]urea is its low solubility in water, which may limit its bioavailability and therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the research on N-[(4-methoxyphenyl)(phenyl)methyl]urea. One of the directions is the development of new analogs of N-[(4-methoxyphenyl)(phenyl)methyl]urea with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of N-[(4-methoxyphenyl)(phenyl)methyl]urea in various diseases, including cancer and neurodegenerative disorders. Furthermore, the use of N-[(4-methoxyphenyl)(phenyl)methyl]urea in combination with other drugs may improve its therapeutic efficacy and reduce its side effects. Finally, the development of new drug delivery systems may improve the bioavailability and therapeutic efficacy of N-[(4-methoxyphenyl)(phenyl)methyl]urea.
Conclusion:
In conclusion, N-[(4-methoxyphenyl)(phenyl)methyl]urea is a chemical compound that has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. The synthesis method of N-[(4-methoxyphenyl)(phenyl)methyl]urea involves the reaction of 4-methoxybenzyl chloride and phenyl isocyanate in the presence of a base. N-[(4-methoxyphenyl)(phenyl)methyl]urea has been extensively studied for its potential use in the treatment of cancer, neurodegenerative disorders, and inflammation. Its mechanism of action is not fully understood, but it has been reported to inhibit the activity of various enzymes and proteins involved in these diseases. N-[(4-methoxyphenyl)(phenyl)methyl]urea has several advantages and limitations for lab experiments, and there are several future directions for its research.
Synthesemethoden
The synthesis of N-[(4-methoxyphenyl)(phenyl)methyl]urea involves the reaction of 4-methoxybenzyl chloride and phenyl isocyanate in the presence of a base such as potassium carbonate. The reaction yields N-[(4-methoxyphenyl)(phenyl)methyl]urea as a white crystalline solid. This synthesis method has been reported in various scientific journals and has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-[(4-methoxyphenyl)(phenyl)methyl]urea has been extensively studied for its potential use in medicinal chemistry and pharmacology. It has been reported to exhibit potent antitumor activity against various cancer cell lines, including lung, breast, and colon cancer. In addition, N-[(4-methoxyphenyl)(phenyl)methyl]urea has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, N-[(4-methoxyphenyl)(phenyl)methyl]urea has been studied for its potential use as an anti-inflammatory and analgesic agent.
Eigenschaften
IUPAC Name |
[(4-methoxyphenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-19-13-9-7-12(8-10-13)14(17-15(16)18)11-5-3-2-4-6-11/h2-10,14H,1H3,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRIVQGBJUYZMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methoxyphenyl)-phenylmethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5143708.png)
![N-{4-[({4-[6-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5143709.png)

![9-[3-(2-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5143719.png)


![N-allyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5143753.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B5143767.png)
![3-chloro-N-(2-methoxyethyl)-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5143775.png)
![5-{5-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}-2-hydroxybenzoic acid](/img/structure/B5143779.png)
![2,2'-[1,4-butanediylbis(iminomethylylidene)]bis(5-methylcyclohexanone)](/img/structure/B5143780.png)
![4-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5143791.png)